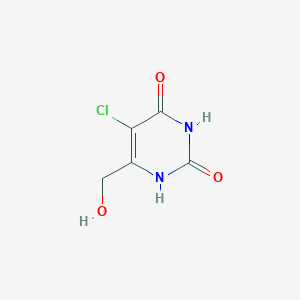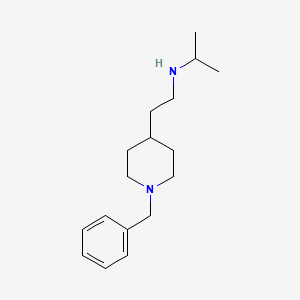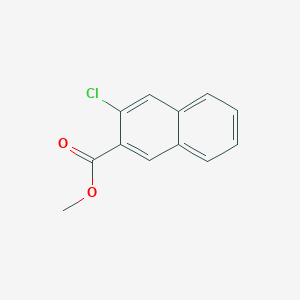
Methyl 3-chloro-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by a naphthalene ring system substituted with a methyl ester group at the second position and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-naphthoate typically involves the esterification of 3-chloro-2-naphthoic acid. One common method includes the reaction of 3-chloro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-naphthoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthoates depending on the nucleophile used.
Reduction: 3-chloro-2-naphthol.
Oxidation: 3-chloro-2-naphthoquinone.
Scientific Research Applications
Methyl 3-chloro-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the preparation of naphthalene-based polymers and materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Analytical Chemistry: Utilized as a standard or reference compound in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-naphthoate in chemical reactions involves the electrophilic nature of the chlorine atom and the ester group. The chlorine atom can be displaced by nucleophiles through a nucleophilic substitution mechanism. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The naphthalene ring system can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Comparison with Similar Compounds
Methyl 2-chloro-3-naphthoate: Similar structure but with different substitution pattern.
Methyl 3-bromo-2-naphthoate: Bromine atom instead of chlorine.
Ethyl 3-chloro-2-naphthoate: Ethyl ester instead of methyl ester.
Uniqueness: Methyl 3-chloro-2-naphthoate is unique due to the specific positioning of the chlorine and ester groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third position makes it a versatile intermediate for further functionalization in organic synthesis.
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 3-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
InChI Key |
PITONGKZJTUMGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


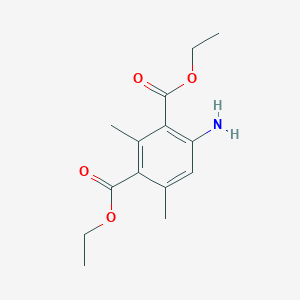

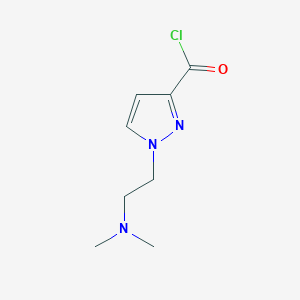
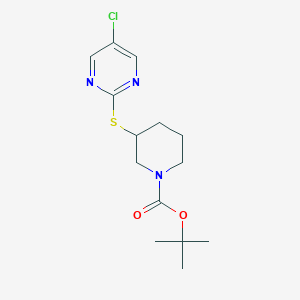
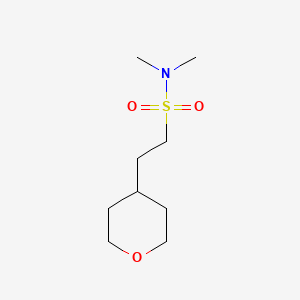

![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)


![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
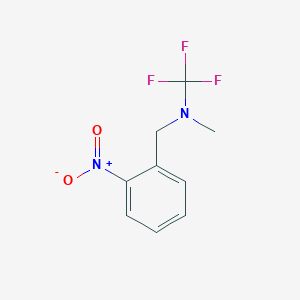
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
